1-(3-Nitrophenyl)cyclobutanecarboxylic acid

Descripción general

Descripción

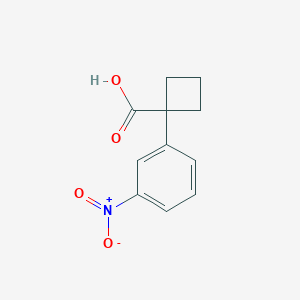

1-(3-Nitrophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol It is characterized by a cyclobutane ring attached to a carboxylic acid group and a nitrophenyl group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)cyclobutanecarboxylic acid can be synthesized through a multi-step process involving the formation of the cyclobutane ring and subsequent functionalization. One common method involves the cyclization of a suitable precursor, such as a 3-nitrophenyl-substituted alkene, under specific reaction conditions. The cyclization can be achieved using a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Nitrophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, tetrahydrofuran solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products Formed:

Oxidation: 1-(3-Aminophenyl)cyclobutanecarboxylic acid.

Reduction: 1-(3-Nitrophenyl)cyclobutanemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antagonistic Properties

Recent studies have indicated that cyclobutyl carboxylic acids, including 1-(3-nitrophenyl)cyclobutanecarboxylic acid, can act as antagonists against lysophosphatidic acid (LPA) receptors, particularly the LPAi receptor. These receptors are implicated in several pathological conditions, including hepatic fibrosis and non-alcoholic steatohepatitis (NASH). The ability of these compounds to inhibit LPA activity suggests their potential use in developing therapeutic agents for diseases where LPA plays a critical role .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Its structural analogs have shown promise in inhibiting nitric oxide synthase (NOS), which is relevant in treating conditions associated with excessive nitric oxide production, such as neurodegenerative diseases and cerebral edema . The 3-nitrophenyl group may enhance the lipophilicity and bioavailability of the compound, making it suitable for further development as a neuroprotective agent.

Peptide Modification

Incorporation of non-proteinogenic amino acids (NPAAs), such as this compound, into peptide sequences has been shown to improve their stability and efficacy. For instance, studies have demonstrated that substituting standard amino acids with bulky NPAAs can enhance the binding affinity of peptides to specific receptors, potentially leading to more effective therapeutic peptides . This application is particularly relevant in the design of peptide-based drugs targeting various diseases.

Polymer Synthesis

The unique cyclobutane ring structure of this compound allows it to be utilized in polymer synthesis. Its ability to undergo various chemical reactions makes it a valuable building block for creating novel polymers with tailored properties. Such polymers can find applications in drug delivery systems, where controlled release of therapeutic agents is crucial .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(3-Nitrophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules .

Comparación Con Compuestos Similares

1-(4-Nitrophenyl)cyclobutanecarboxylic acid: Similar structure but with the nitro group at the 4-position.

1-(3-Nitrophenyl)cyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

1-(3-Nitrophenyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

Uniqueness: 1-(3-Nitrophenyl)cyclobutanecarboxylic acid is unique due to its specific combination of a cyclobutane ring and a nitrophenyl group at the 3-position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Actividad Biológica

1-(3-Nitrophenyl)cyclobutanecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 218.20 g/mol

The presence of a nitro group on the phenyl ring is significant for its biological activity, influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of cyclobutanecarboxylic acids exhibit notable antimicrobial properties. A study demonstrated that various analogs, including those related to this compound, displayed significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggested that modifications to the nitro group could enhance antibacterial efficacy .

Anti-inflammatory Effects

In vitro studies have shown that compounds similar to this compound can inhibit nitric oxide synthase (NOS), leading to reduced production of nitric oxide (NO), a mediator of inflammation. This inhibition has been linked to potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Activity

Recent investigations into the neuroprotective effects of related compounds have revealed that they may promote neurogenesis. The ability of these compounds to cross the blood-brain barrier (BBB) enhances their potential as therapeutic agents for neurodegenerative conditions .

Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated an IC value of approximately 150 µM against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic development.

| Compound | Bacterial Strain | IC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 150 |

| This compound | Escherichia coli | 150 |

Study 2: Neuroprotective Effects

In a model of neuroinflammation, treatment with derivatives of cyclobutanecarboxylic acids led to a significant reduction in neuronal cell death. The study reported that these compounds enhanced cell viability by up to 70% compared to untreated controls, suggesting their potential for neuroprotective applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural features:

- Nitro Substitution : The position and nature of the nitro group significantly affect both antimicrobial and anti-inflammatory activities.

- Cyclobutane Ring : The rigidity provided by the cyclobutane ring contributes to the overall stability and interaction with biological targets.

Propiedades

IUPAC Name |

1-(3-nitrophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(14)11(5-2-6-11)8-3-1-4-9(7-8)12(15)16/h1,3-4,7H,2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUXPHKPYHXRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.